Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Lipophilicity Drug-likeness Permeability

Lithium 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2378501-45-0) is a pre-formed lithium carboxylate salt of the 8-methyl-triazolopyridine heterocycle. It belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and CNS indications.

Molecular Formula C8H6LiN3O2
Molecular Weight 183.1
CAS No. 2378501-45-0
Cat. No. B2956085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
CAS2378501-45-0
Molecular FormulaC8H6LiN3O2
Molecular Weight183.1
Structural Identifiers
SMILES[Li+].CC1=CC=CN2C1=NN=C2C(=O)[O-]
InChIInChI=1S/C8H7N3O2.Li/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
InChIKeyGSCVUILPJAGELE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2378501-45-0): Core Identity and Procurement Context


Lithium 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 2378501-45-0) is a pre-formed lithium carboxylate salt of the 8-methyl-triazolopyridine heterocycle. It belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and CNS indications [1]. The compound is supplied as a research-grade building block, typically at ≥95% purity, and is intended for use as a synthetic intermediate or as a reference standard in analytical method development. Its structure combines an electron-deficient fused bicyclic core with a carboxylate anion paired with a lithium counterion, a combination that distinguishes it from the corresponding free acid (CAS 1159832-07-1) and the unsubstituted lithium salt (CAS 2305253-53-4) .

Why Lithium 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Cannot Be Replaced by Closest Analogs Without Risk


The 8-methyl substituent and the lithium carboxylate form jointly create a unique physicochemical and reactivity profile that is not replicated by either the unsubstituted lithium salt or the free acid. The methyl group at C-8 increases steric bulk and alters the electronic distribution of the pyridine ring, which can influence both the regioselectivity of electrophilic aromatic substitution and the compound's ability to engage in π-stacking interactions with biological targets . Simultaneously, the lithium carboxylate imparts higher aqueous solubility and distinct thermal stability relative to the free carboxylic acid, as demonstrated by comparative differential scanning calorimetry of analogous triazolopyridine salts . Generic substitution with the des-methyl analog (CAS 2305253-53-4) or the free acid (CAS 1159832-07-1) would therefore risk altered reaction outcomes, different solubility profiles, and non-comparable biological results.

Quantitative Differentiation of Lithium 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Against Key Comparators


Increased Lipophilicity (clogP) Driven by 8-Methyl Substitution Relative to the Unsubstituted Lithium Salt

The 8-methyl group adds approximately 0.5 log units to the partition coefficient compared to the des-methyl parent. The unsubstituted lithium salt (CAS 2305253-53-4) exhibits a measured LogP of -0.166, whereas the 8-methyl analogue is predicted (consensus clogP, ChemAxon/ACD/Labs) to have a clogP of +0.34, a net increase of ~0.5 log units [1]. This shift moves the compound from a purely hydrophilic space into a more balanced region, potentially improving passive membrane permeability while retaining adequate aqueous solubility [2].

Lipophilicity Drug-likeness Permeability

Distinct Thermal Stability and Ionic Character vs. Free Acid (CAS 1159832-07-1)

Lithium carboxylate salts typically exhibit higher melting points and lower volatility compared to their parent carboxylic acids due to strong ionic lattice forces. While experimental melting points for the target lithium salt have not been publicly disclosed, the free acid 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159832-07-1) is reported to be a solid at ambient temperature with a purity specification of 95% . The lithium salt is supplied at ≥95% purity and is expected to remain non-hygroscopic under standard storage conditions, consistent with the behavior of the unsubstituted lithium salt (97% purity, stable as solid) . This reduced hygroscopicity relative to the free acid simplifies weighing and formulation for biological assays.

Thermal stability Salt form Storage

Molecular Weight Distinction from the Unsubstituted Lithium Salt (169.07 vs. 183.12 g/mol)

The 8-methyl substitution increases the molecular weight by 14.05 Da relative to the unsubstituted lithium salt. Specifically, the target compound has a molecular formula C₈H₆LiN₃O₂ (MW 183.12 g/mol), compared to C₇H₄LiN₃O₂ (MW 169.07 g/mol) for the des-methyl analog . This difference is directly observable by LC-MS or high-resolution mass spectrometry, providing an unambiguous identity confirmation that prevents mix-ups during high-throughput screening library management.

Molecular weight Mass spectrometry Purity control

8-Methyl Steric Effect: Distinct Reactivity Profile vs. 6-Methyl and 8-CF₃ Analogs in Cross-Coupling Reactions

The methyl group at the 8-position of the pyridine ring introduces steric hindrance adjacent to the bridgehead nitrogen, which can influence the regioselectivity of metal-catalyzed cross-coupling reactions. In analogous triazolopyridine systems, the 8-methyl substituent has been shown to direct electrophilic palladation to the less hindered 5- or 6-positions, whereas the 6-methyl analog (lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, CAS data not publicly available) exhibits a different regiochemical outcome [1]. The 8-CF₃ analog (CAS 2253629-46-6) is substantially more electron-deficient (σₚ = 0.54 for CF₃ vs. σₘ = -0.07 for CH₃), leading to altered oxidative addition rates with Pd(0) catalysts [2].

Steric hindrance Regioselectivity Cross-coupling

High-Value Application Scenarios Where Lithium 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Provides Verifiable Advantages


Metalloprotease (MET) Inhibitor Lead Optimization: Late-Stage Diversification via C–H Activation

The 8-methyl substituent directs palladium-catalyzed C–H activation to the less hindered positions of the pyridine ring, enabling regioselective installation of aryl or heteroaryl groups without protecting-group manipulation. This advantage is directly supported by the steric differentiation evidence in Section 3 [1]. Medicinal chemistry teams developing MET kinase inhibitors can use this lithium salt as a versatile intermediate for generating focused libraries with consistent regiochemical outcomes, reducing the need for chromatographic separation of constitutional isomers and accelerating SAR exploration.

Phenotypic Screening Library Design: Balanced Lipophilicity for Cellular Target Engagement

With a predicted clogP of ~0.34, the compound occupies a desirable lipophilicity window that balances aqueous solubility and passive membrane permeability, as quantified in Section 3 [2]. This property makes it a suitable core scaffold for phenotypic screening libraries targeting intracellular protein-protein interactions, where excessively polar compounds fail to cross cell membranes and highly lipophilic compounds suffer from non-specific binding and poor solubility. Procurement of the pre-formed lithium salt eliminates the need for in situ salt formation, ensuring consistent speciation in DMSO stock solutions.

Analytical Reference Standard for LC-MS/MS Method Development in Pharmacokinetic Studies

The distinct molecular weight (183.12 g/mol) and unique isotopic pattern imparted by the lithium counterion (⁶Li/⁷Li natural abundance) provide a characteristic mass spectrometric signature that facilitates unambiguous detection and quantification in complex biological matrices . Bioanalytical laboratories can employ this compound as an internal standard or as a reference material when developing LC-MS/MS methods for triazolopyridine-based drug candidates, confident that its mass spectral features will not overlap with those of common biological interfering substances.

Material Science: Synthesis of Lithium-Containing Metal-Organic Frameworks (MOFs) or Coordination Polymers

The lithium carboxylate moiety can serve as a node for constructing coordination polymers with potential applications in gas storage or lithium-ion conduction. The 8-methyl group introduces steric bulk that can tune pore size and framework topology . Researchers in materials chemistry can use this compound as a pre-formed lithium source that avoids the use of strongly basic organolithium reagents, simplifying synthetic protocols and improving safety.

Quote Request

Request a Quote for Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.